Tolcapone D7

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C14H11NO5 |

|---|---|

分子量 |

280.28 g/mol |

IUPAC名 |

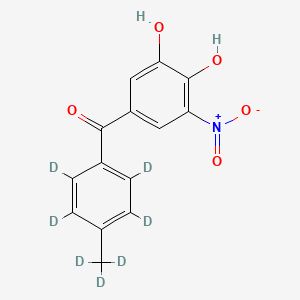

(3,4-dihydroxy-5-nitrophenyl)-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]methanone |

InChI |

InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3/i1D3,2D,3D,4D,5D |

InChIキー |

MIQPIUSUKVNLNT-AAYPNNLASA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])[2H])[2H])C([2H])([2H])[2H])[2H] |

正規SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Tolcapone D7 and Its Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolcapone D7, the deuterium-labeled analog of Tolcapone, serves as a critical tool in the bioanalytical research of Tolcapone, a potent catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. This technical guide provides a comprehensive overview of this compound, its primary application as an internal standard in mass spectrometry-based quantification of Tolcapone, and the underlying mechanism of action of its parent compound. Detailed experimental protocols for the analysis of Tolcapone in biological matrices are presented, along with a summary of relevant quantitative data. Furthermore, this guide includes visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific principles and methodologies.

Introduction to Tolcapone and the Role of Deuterated Analogs

Tolcapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2] By inhibiting COMT, Tolcapone prevents the breakdown of levodopa, a primary medication for Parkinson's disease, thereby increasing its bioavailability and therapeutic effect in the brain.[3][4]

In the realm of drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). This compound, in which seven hydrogen atoms have been replaced by deuterium, is chemically identical to Tolcapone but has a higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer while co-eluting chromatographically with the unlabeled Tolcapone. The use of a deuterated internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, ensuring the accuracy and precision of the quantification of Tolcapone in complex biological matrices such as plasma.

Mechanism of Action: COMT Inhibition in Dopaminergic Pathways

Tolcapone exerts its therapeutic effect by inhibiting COMT, a key enzyme in the metabolic pathway of catecholamines, including dopamine and its precursor, levodopa. In patients with Parkinson's disease treated with levodopa, a significant portion of the administered dose is peripherally metabolized by COMT to 3-O-methyldopa (3-OMD). 3-OMD competes with levodopa for transport across the blood-brain barrier, reducing the amount of levodopa that reaches the central nervous system to be converted into dopamine.

By inhibiting COMT, Tolcapone reduces the peripheral conversion of levodopa to 3-OMD, leading to a more sustained plasma concentration of levodopa and increased central bioavailability. This ultimately enhances dopaminergic neurotransmission in the brain, alleviating the motor symptoms of Parkinson's disease.

Bioanalytical Methodology: Quantification of Tolcapone using this compound

The accurate quantification of Tolcapone in biological matrices is essential for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is the preferred method for achieving high selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Analysis of Tolcapone in Human Plasma

This section details a typical protocol for the quantification of Tolcapone in human plasma using this compound as an internal standard.

3.1.1. Materials and Reagents

-

Tolcapone reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

3.1.2. Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples to room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3.1.3. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., 50-95% B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

3.1.4. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | -4500 V (Negative) or 5500 V (Positive) |

Table 1: Mass Spectrometric Parameters for Tolcapone and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Tolcapone | 272.1 | 226.1 | Negative |

| This compound | 279.1 | 233.1 | Negative |

Note: The optimal MRM transitions and collision energies may vary depending on the specific mass spectrometer used and should be optimized accordingly.

Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability.

Table 2: Summary of Bioanalytical Method Validation Parameters for Tolcapone Quantification

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interference at the retention times of the analyte and IS |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte stable under various storage and handling conditions |

LLOQ: Lower Limit of Quantification

Experimental Workflow and Data Analysis

The overall workflow for a typical pharmacokinetic study involving the quantification of Tolcapone is depicted below.

References

- 1. Pharmacokinetics and pharmacodynamics after oral and intravenous administration of tolcapone, a novel adjunct to Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Population pharmacokinetics of tolcapone in parkinsonian patients in dose finding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tolcapone-D7: Chemical Structure, Isotopic Labeling, and Analytical Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tolcapone-D7, the deuterated analog of the catechol-O-methyltransferase (COMT) inhibitor Tolcapone. This document details its chemical structure, isotopic labeling pattern, and its application as an internal standard in bioanalytical methods. The guide includes a proposed synthesis pathway, quantitative data, and a detailed experimental protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Tolcapone in biological matrices.

Chemical Structure and Isotopic Labeling

Tolcapone-D7 is a stable isotope-labeled version of Tolcapone, designed for use as an internal standard in quantitative bioanalysis. The systematic IUPAC name for Tolcapone-D7 is (3,4-dihydroxy-5-nitrophenyl)(4-(methyl-d3)phenyl-2,3,5,6-d4)methanone.

The isotopic labeling pattern involves the substitution of seven hydrogen atoms with seven deuterium atoms. Three deuterium atoms replace the hydrogens of the methyl group on the p-tolyl ring, and four deuterium atoms replace the hydrogens on the aromatic portion of the p-tolyl ring. This specific labeling results in a mass increase of 7 Da compared to the unlabeled Tolcapone.

Table 1: Chemical and Physical Properties of Tolcapone and Tolcapone-D7

| Property | Tolcapone | Tolcapone-D7 |

| Chemical Formula | C₁₄H₁₁NO₅ | C₁₄H₄D₇NO₅ |

| Molecular Weight | 273.24 g/mol | 280.3 g/mol [1] |

| Monoisotopic Mass | 273.0637 Da | 280.1065 Da |

| Isotopic Purity | Not Applicable | Typically ≥98% |

Proposed Synthesis of Tolcapone-D7

The key deuterated starting material for this synthesis is Toluene-d8. The synthesis would proceed as follows:

-

Friedel-Crafts Acylation: Toluene-d8 undergoes a Friedel-Crafts acylation reaction with 3,4-dimethoxy-5-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This step forms the deuterated benzophenone intermediate.

-

Demethylation: The methoxy groups on the benzophenone intermediate are subsequently demethylated to yield the final product, Tolcapone-D7.

Caption: Proposed synthetic workflow for Tolcapone-D7.

Analytical Characterization

The successful incorporation of deuterium atoms in the Tolcapone molecule can be confirmed through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a primary technique for confirming the isotopic labeling of Tolcapone-D7. The mass spectrum of Tolcapone-D7 will show a molecular ion peak that is 7 m/z units higher than that of unlabeled Tolcapone.

Table 2: Theoretical Mass-to-Charge Ratios (m/z) for Tolcapone and Tolcapone-D7

| Ion | Tolcapone (m/z) | Tolcapone-D7 (m/z) |

| [M+H]⁺ | 274.0710 | 281.1138 |

| [M-H]⁻ | 272.0564 | 279.0992 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of Tolcapone-D7 would confirm the absence of proton signals corresponding to the methyl group and the aromatic protons of the p-tolyl ring. Conversely, ²H NMR spectroscopy would show signals corresponding to the deuterium atoms at these positions.

Application as an Internal Standard in LC-MS/MS Bioanalysis

Tolcapone-D7 is primarily utilized as an internal standard for the accurate quantification of Tolcapone in biological samples, such as plasma, using LC-MS/MS. The co-elution of the analyte and its stable isotope-labeled internal standard helps to compensate for variations in sample preparation, injection volume, and matrix effects during ionization.

Experimental Protocol: Quantification of Tolcapone in Human Plasma

This section outlines a typical experimental protocol for the analysis of Tolcapone in human plasma using Tolcapone-D7 as an internal standard.

4.1.1. Materials and Reagents

-

Tolcapone analytical standard

-

Tolcapone-D7 internal standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

4.1.2. Sample Preparation: Protein Precipitation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma sample, add 20 µL of Tolcapone-D7 internal standard working solution (e.g., 100 ng/mL in 50:50 ACN:water).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Sample preparation workflow for plasma analysis.

4.1.3. LC-MS/MS Conditions

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for Tolcapone and Tolcapone-D7 need to be optimized. The following are proposed transitions based on the fragmentation of similar compounds.

Table 3: Proposed MRM Transitions for Tolcapone and Tolcapone-D7

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tolcapone | 272.1 | 150.0 | Optimized (e.g., 20-30) |

| Tolcapone-D7 | 279.1 | 157.0 | Optimized (e.g., 20-30) |

Note: The optimal collision energies should be determined empirically.

Conclusion

Tolcapone-D7 is an essential tool for the accurate and precise quantification of Tolcapone in biological matrices. Its well-defined chemical structure and isotopic labeling pattern allow for its effective use as an internal standard in LC-MS/MS bioanalytical methods. The proposed synthesis and analytical protocol in this guide provide a solid foundation for researchers and drug development professionals working with Tolcapone. The use of such stable isotope-labeled internal standards is a critical component of robust and reliable bioanalytical method development and validation, ensuring data integrity in pharmacokinetic and other clinical studies.

References

Navigating the Landscape of Tolcapone D7: A Technical Guide for Researchers

For drug development professionals, researchers, and scientists, understanding the sourcing, synthesis, and analytical characterization of deuterated compounds like Tolcapone D7 is critical for advancing research. This technical guide provides an in-depth overview of manufacturer and supplier information, key physicochemical data, detailed experimental protocols, and relevant biological pathways for this compound.

Sourcing and Procurement: Manufacturers and Suppliers of this compound

This compound and its related stable isotope-labeled analogs are available through several specialized chemical suppliers and contract research organizations. These compounds are primarily intended for research and development purposes, serving as internal standards in pharmacokinetic studies, metabolite identification, and quantitative bioanalysis. Below is a summary of notable suppliers.

| Supplier | Product Offered | CAS Number (Unlabeled) | Notes |

| Alentris Research Pvt. Ltd. | This compound | 134308-13-7 | Provides the chemical name as (3,4-dihydroxy-5-nitrophenyl)(4-(methyl-d3)phenyl-2,3,5,6-d4)methanone. |

| Acanthus Research Ltd. | This compound, 3-O-Methyl Tolcapone-D7 | 134308-13-7 | Offers related deuterated metabolites and stable isotope-labeled reference standards. |

| LGC Standards | Tolcapone-d4 | 1246816-93-2 (d4) | Provides deuterated standards for analytical and research use. |

| BuyersGuideChem | This compound | 134308-13-7 | A directory listing multiple providers of Tolcapone and its deuterated forms. |

| Simson Pharma Limited | Tolcapone | 134308-13-7 | Supplies the non-deuterated API and related compounds, often accompanied by a Certificate of Analysis. |

| Pharmaoffer | Tolcapone | 134308-13-7 | A platform to connect with various manufacturers and suppliers of active pharmaceutical ingredients (APIs). |

Physicochemical and Analytical Data

Accurate characterization of Tolcapone is fundamental for its application in research. The following tables summarize key physicochemical and analytical parameters.

Table 2.1: Physicochemical Properties of Tolcapone

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₅ | PubChem[1] |

| Molecular Weight | 273.24 g/mol | PubChem[1] |

| Melting Point | 143 to 146 °C | Wikipedia[2] |

| Water Solubility | Practically insoluble (0.057 g/L) | Wikipedia, Human Metabolome Database[2][3] |

| logP | 4.0 | Human Metabolome Database |

| pKa₁ | 4.5 (phenyl group) | Wikipedia |

| pKa₂ | 10.6 (phenyl group) | Wikipedia |

| Appearance | Yellow, odorless, non-hygroscopic, crystalline compound | Wikipedia, PubChem |

Table 2.2: Physicochemical Properties of Deuterated Analogs

| Compound | Molecular Formula | Molecular Weight | Source |

| This compound | C₁₄H₄D₇NO₅ | 280.3 g/mol | Alentris Research Pvt. Ltd. |

| Tolcapone-d4 | C₁₄H₇D₄NO₅ | 277.27 g/mol | LGC Standards |

| 3-O-Methylthis compound | C₁₅H₆D₇NO₅ | 294.31 g/mol | GlpBio |

Table 2.3: Analytical Method Validation Parameters (RP-HPLC)

| Parameter | Value |

| Column | Inertsil ODS C18 (250 x 4.6 mm, 5µm) |

| Mobile Phase | Mixed Phosphate buffer (pH 4.0) : Acetonitrile : Methanol (40:20:40 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 264 nm |

| Retention Time | ~2.450 min |

| Linearity Range | 60-140 µg/mL |

| Limit of Detection (LOD) | 1.56 µg/mL |

| Limit of Quantitation (LOQ) | 4.73 µg/mL |

| Recovery | 99.14% to 100.74% |

| %RSD (Precision) | 0.7% |

| (Data sourced from a validated RP-HPLC method for Tolcapone in bulk and tablet forms) |

Experimental Protocols

This section details methodologies for the synthesis and analysis of Tolcapone. While the synthesis protocol is for the non-deuterated compound, the general scheme is highly relevant for the synthesis of this compound, which would involve the use of deuterated starting materials.

One-Pot Synthesis of Tolcapone

A novel, cost-effective one-pot process for preparing Tolcapone has been reported. This method avoids hazardous chemicals and multiple purification steps, making it suitable for larger-scale preparation.

Materials:

-

1,2-dimethoxy benzene

-

p-methyl benzoyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Melamine nitrate

-

p-Toluenesulfonic acid (PTSA)

-

Acetone

-

48% Hydrobromic acid in Acetic acid (HBr-AcOH)

-

Toluene

-

Chloroform

Procedure:

-

Friedel-Crafts Acylation: Dissolve 1,2-dimethoxy benzene (1.0 g) in DCM (10 ml) and cool the solution to 0-5°C. Add p-methyl benzoyl chloride (2.22 g) dropwise over 10 minutes. Subsequently, add aluminum chloride (4.32 g) and stir the reaction mixture for 1 hour at 0-5°C.

-

Reaction Progression: Allow the temperature to rise to 28°C and maintain for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the organic layer with water (10 ml) and concentrate it to obtain the residue (4-hydroxy-3-methoxy-4'-methyl benzophenone).

-

Nitration: To the residue, add acetone (10 ml), melamine nitrate (1.77 g), and PTSA (0.024 g) at 25-30°C. Heat the reaction mass to 40°C and stir for 12 hours.

-

Demethylation: Concentrate the acetone to get a residue. Add Toluene (10 ml) and 48% HBr-AcOH (2 ml) and heat to 100°C for 3 hours.

-

Purification and Isolation: Cool the reaction to 25-30°C. Add chloroform (10 ml) and water (10 ml) and stir for 30 minutes. Separate and distill the chloroform layer under vacuum. Add fresh chloroform (10 ml) to the mass and stir for 30 minutes at 0-5°C.

-

Final Product: Filter the resulting solid product and dry it at 40-45°C under vacuum to yield pure Tolcapone (Yield: ~75%; HPLC Purity: 99.17%).

RP-HPLC Method for Quantification of Tolcapone

This protocol describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Tolcapone.

Instrumentation and Conditions:

-

Chromatography System: HPLC with a PDA detector.

-

Column: Inertsil ODS C18, 250 x 4.6 mm, 5µm.

-

Mobile Phase: A mixture of Mixed Phosphate buffer (KH₂PO₄ + K₂HPO₄, pH 4.0), acetonitrile, and methanol in a ratio of 40:20:40 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: 264 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

Standard Solution Preparation:

-

Prepare a stock solution of Tolcapone (1000 µg/ml) by accurately weighing 100 mg of Tolcapone reference standard and dissolving it in the mobile phase in a 100 ml volumetric flask.

-

From the stock solution, prepare working standards in the concentration range of 60-140 µg/mL by further dilution with the mobile phase.

Sample Preparation (from tablets):

-

Weigh and powder twenty tablets.

-

Transfer a quantity of powder equivalent to 100 mg of Tolcapone into a 100 ml volumetric flask.

-

Add a sufficient amount of mobile phase, sonicate for 5 minutes to dissolve, and then dilute to the mark with the mobile phase.

-

Filter the solution using a 0.45-micron syringe filter.

-

Dilute 1 ml of the filtered solution to 10 ml with the mobile phase to obtain a final concentration of 100 µg/ml.

Procedure:

-

Inject equal volumes (10 µL) of the standard and sample solutions into the chromatograph.

-

Record the peak areas and calculate the concentration of Tolcapone in the sample by comparing the peak area with that of the standard.

Visualizing Molecular Interactions and Processes

Diagrams are essential tools for understanding complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language, adhering to strict color and contrast specifications.

Mechanism of Action: COMT Inhibition Pathway

Tolcapone's primary mechanism of action is the inhibition of the enzyme Catechol-O-methyltransferase (COMT). This inhibition is crucial in the treatment of Parkinson's disease, as it prevents the breakdown of levodopa, allowing more of the drug to reach the brain where it is converted to dopamine.

Experimental Workflow: One-Pot Synthesis

The one-pot synthesis of Tolcapone streamlines the production process into a sequential workflow, significantly improving efficiency.

References

A Technical Guide to the Role of Tolcapone and its Deuterated Analog, Tolcapone-d7, in Parkinson's Disease Research

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT) utilized as an adjunct therapy in the management of Parkinson's disease (PD).[1][2] By preventing the peripheral and central metabolism of levodopa, tolcapone enhances the bioavailability and prolongs the clinical effect of this cornerstone PD treatment.[2][3][4] This technical guide provides an in-depth review of tolcapone's mechanism of action, its pharmacokinetic profile, and efficacy as demonstrated in clinical trials. Critically, this paper elucidates the specific and essential role of its deuterated isotopologue, Tolcapone-d7, as an internal standard in the bioanalytical methods required for precise quantification in research and clinical settings. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows are presented to serve as a comprehensive resource for professionals in the field of neurodegenerative disease research and drug development.

Mechanism of Action of Tolcapone

Tolcapone exerts its therapeutic effect by inhibiting the enzyme catechol-O-methyltransferase (COMT). In patients treated with levodopa, COMT is responsible for converting a significant portion of the levodopa dose into 3-O-methyldopa (3-OMD) in the periphery. This metabolite not only reduces the amount of levodopa available to cross the blood-brain barrier but also competes with levodopa for transport into the central nervous system (CNS).

Tolcapone is a nitrocatechol-type inhibitor that binds selectively and reversibly to the COMT catalytic site. Unlike some other COMT inhibitors, tolcapone is capable of crossing the blood-brain barrier and has been shown to inhibit COMT activity both peripherally and centrally. By inhibiting COMT, tolcapone increases the plasma half-life of levodopa, leading to more sustained and stable plasma levels. This results in more consistent dopaminergic stimulation in the brain, which helps to alleviate motor fluctuations, such as "wearing-off" periods, experienced by many patients on long-term levodopa therapy.

The Critical Role of Tolcapone-d7 in Bioanalysis

Tolcapone-d7 is a stable isotope-labeled (SIL) version of tolcapone where seven hydrogen atoms have been replaced with deuterium atoms. Chemically, Tolcapone-d7 behaves identically to tolcapone in biological systems and during analytical sample preparation. However, its increased mass makes it distinguishable from the unlabeled drug by a mass spectrometer.

This property makes Tolcapone-d7 an ideal internal standard (IS) for quantitative bioanalysis, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable, co-eluting IS is the gold standard for correcting for variability during sample preparation (e.g., extraction efficiency) and for matrix effects during ionization, thereby ensuring the accuracy, precision, and robustness of the analytical method.

In a typical research workflow, a known quantity of Tolcapone-d7 is spiked into every biological sample (e.g., plasma, urine) before processing. The ratio of the mass spectrometer signal of the analyte (tolcapone) to the signal of the internal standard (Tolcapone-d7) is used to calculate the concentration of tolcapone in the original sample. This ratiometric approach is fundamental to pharmacokinetic studies, drug monitoring, and metabolic profiling.

References

A Technical Guide to the Mechanism of Action of Tolcapone and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolcapone, a potent and reversible inhibitor of catechol-O-methyltransferase (COMT), serves as an important adjunctive therapy in the management of Parkinson's disease.[1][2][3] By preventing the degradation of levodopa, Tolcapone enhances the bioavailability of this crucial dopamine precursor in the central nervous system, thereby improving motor control in patients.[1][3] Despite its efficacy, the clinical utility of Tolcapone has been hampered by concerns over potential hepatotoxicity. This has spurred interest in the development of safer analogs. One promising strategy is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This guide provides an in-depth analysis of the mechanism of action of Tolcapone and explores the hypothesized benefits of a deuterated analog, focusing on the potential to mitigate metabolic liabilities. Deuteration can lead to a more stable compound, potentially reducing the formation of toxic metabolites and thereby enhancing the drug's safety profile.

Mechanism of Action of Tolcapone

Tolcapone exerts its therapeutic effect by selectively and reversibly inhibiting the COMT enzyme. COMT is a key enzyme in the metabolic pathway of catecholamines, including dopamine and its precursor, levodopa. In patients treated with levodopa, a significant portion of the drug is metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD). This metabolite competes with levodopa for transport across the blood-brain barrier, reducing the amount of levodopa that reaches the brain.

By inhibiting COMT, Tolcapone decreases the peripheral breakdown of levodopa, leading to a more sustained plasma concentration and increased bioavailability of levodopa for the central nervous system. This results in more consistent dopaminergic stimulation in the brain, which can alleviate the motor fluctuations often experienced by Parkinson's disease patients. Tolcapone acts both in the periphery and the central nervous system.

Signaling Pathway of Catecholamine Metabolism and Tolcapone's Action

Caption: Catecholamine metabolism and the inhibitory action of Tolcapone.

Metabolism of Tolcapone and its Link to Hepatotoxicity

The metabolism of Tolcapone is extensive, with the primary pathways being glucuronidation, methylation by COMT, and reduction of the nitro group. While glucuronidation is the major route of elimination, the reduction of the nitro group to an amine metabolite (M1) and its subsequent acetylation to an acetylamine metabolite (M2) are of particular interest regarding hepatotoxicity. These metabolites can be further oxidized by cytochrome P450 enzymes to form reactive intermediates. It is hypothesized that these reactive species can form covalent adducts with hepatic proteins, leading to cellular damage and, in some cases, severe liver injury.

Deuterated Tolcapone Analog: A Strategy to Mitigate Toxicity

The principle behind using a deuterated analog is the kinetic isotope effect. The bond between deuterium and carbon (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond can be significantly slowed down when a hydrogen atom at the site of metabolism is replaced with deuterium. This can alter the metabolic profile of a drug, potentially reducing the formation of toxic metabolites.

For Tolcapone, a logical deuteration strategy would be to replace the hydrogen atoms on the methyl group of the p-tolyl substituent. This is because the oxidation of this methyl group is a known metabolic pathway, and while minor, any pathway that could lead to reactive intermediates is a target for modification. By slowing down the metabolism at this site, the overall metabolic flux could be shifted away from pathways that may contribute to the formation of reactive species.

Hypothesized Metabolic Pathway of Deuterated Tolcapone

Caption: Hypothesized metabolic fate of Tolcapone vs. its deuterated analog.

Quantitative Data Comparison

The following tables summarize the known quantitative data for Tolcapone and the hypothesized data for its deuterated analog. The hypothesized values are projected based on the expected metabolic changes due to the kinetic isotope effect and are not based on experimental data.

Table 1: Pharmacodynamic Properties

| Parameter | Tolcapone | Deuterated Tolcapone (Hypothesized) | Rationale for Hypothesized Change |

| COMT Inhibition (IC50) | ~36 nM (rat liver) | ~36 nM | Deuteration at a site distant from the pharmacophore is not expected to alter binding affinity to the target enzyme. |

Table 2: Pharmacokinetic Properties

| Parameter | Tolcapone | Deuterated Tolcapone (Hypothesized) | Rationale for Hypothesized Change |

| Half-life (t1/2) | 2-3 hours | 3-4 hours | Reduced rate of metabolism at the deuterated site could lead to a longer half-life. |

| Clearance (CL) | ~7 L/h | ~5 L/h | Slower metabolism would result in a lower overall clearance of the drug. |

| Bioavailability | ~60% | ~65% | A reduction in first-pass metabolism could lead to a modest increase in oral bioavailability. |

| Formation of Reactive Metabolites | Present | Reduced | Slower metabolism through pathways leading to reactive intermediates would decrease their formation. |

Experimental Protocols

Protocol 1: In Vitro COMT Inhibition Assay

This protocol is designed to determine and compare the half-maximal inhibitory concentration (IC50) of Tolcapone and its deuterated analog against human recombinant COMT.

Materials:

-

Human recombinant COMT enzyme

-

S-(5'-Adenosyl)-L-methionine (SAM) - methyl donor

-

A catechol substrate (e.g., epinephrine)

-

Test compounds (Tolcapone and deuterated analog) dissolved in DMSO

-

Assay buffer (e.g., phosphate buffer, pH 7.4, containing MgCl2)

-

Stop solution (e.g., perchloric acid)

-

HPLC system with electrochemical or fluorescence detection

Procedure:

-

Prepare a reaction mixture containing the assay buffer, COMT enzyme, and the catechol substrate.

-

Add varying concentrations of the test compounds (Tolcapone or its deuterated analog) to the reaction mixture. A vehicle control (DMSO) should be included.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Terminate the reaction by adding the stop solution.

-

Analyze the samples by HPLC to quantify the amount of the methylated product formed.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol assesses the rate of metabolism of Tolcapone and its deuterated analog, providing an indication of their intrinsic clearance.

Materials:

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (to support cytochrome P450 activity)

-

Test compounds (Tolcapone and deuterated analog)

-

Control compound with known metabolic stability (e.g., verapamil)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for protein precipitation)

-

LC-MS/MS system for quantification

Procedure:

-

Pre-warm the HLM suspension and NADPH regenerating system in a water bath at 37°C.

-

In separate tubes, add the test compound or control compound to the phosphate buffer.

-

Initiate the metabolic reaction by adding the pre-warmed HLM suspension and NADPH regenerating system.

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction and precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the in vitro half-life (t1/2) from the slope of the linear regression.

-

Calculate the intrinsic clearance (Clint).

Experimental Workflow for Comparative Evaluation

Caption: Workflow for the comparative evaluation of Tolcapone and its deuterated analog.

Conclusion

Tolcapone is an effective COMT inhibitor for the treatment of Parkinson's disease, but its use is limited by concerns about hepatotoxicity, which is likely linked to the formation of reactive metabolites. The development of a deuterated analog of Tolcapone represents a rational drug design strategy to mitigate this risk. By leveraging the kinetic isotope effect, selective deuteration has the potential to slow down the metabolic pathways responsible for the formation of toxic intermediates, thereby improving the drug's safety profile without compromising its therapeutic efficacy. The experimental protocols and workflow outlined in this guide provide a framework for the preclinical evaluation of such an analog. Further research, including synthesis and in vitro and in vivo testing, is warranted to validate this promising approach.

References

- 1. In vitro metabolism of tolcapone to reactive intermediates: relevance to tolcapone liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies of Tolcapone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of preliminary in-vitro studies involving Tolcapone. As no direct in-vitro studies for Tolcapone D7 were identified in the public domain, this document focuses on the wealth of available data for the parent compound, Tolcapone. This compound, a deuterated isotopologue of Tolcapone, is primarily utilized as an internal standard in analytical methodologies for pharmacokinetic and metabolic studies. The foundational in-vitro data of Tolcapone is crucial for understanding its biological activity and provides a basis for the analytical application of its deuterated form.

This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows. All information is collated from peer-reviewed scientific literature to ensure accuracy and reliability.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies of Tolcapone, focusing on its inhibitory and cytotoxic effects.

Table 1: In-Vitro Inhibition of Catechol-O-Methyltransferase (COMT) by Tolcapone

| Enzyme Source | Assay Format | IC50 (nM) | Reference |

| Rat Brain (Soluble COMT) | Radiometric | 2 | [1] |

| Rat Brain (Membrane-Bound COMT) | Radiometric | 3 | [1] |

| Rat Liver (Membrane-Bound COMT) | Radiometric | 123 | [1] |

| Rat Liver (Soluble COMT) | Radiometric | 795 | [1] |

| Recombinant Human MB-COMT | HTRF (HTS Format) | 18 ± 3 | [2] |

| Recombinant Human MB-COMT | HTRF (MTS Format) | 1.9 ± 1 |

Table 2: In-Vitro Cytotoxicity and Growth Inhibition of Tolcapone in Neuroblastoma Cell Lines

| Cell Line | Assay | IC50 (µM) | GI50 (µM) | Reference |

| SMS-KCNR | Calcein AM | 32.27 | - | |

| SH-SY5Y | Calcein AM | - | - | |

| BE(2)-C | Calcein AM | - | - | |

| CHLA-90 | Calcein AM | - | - | |

| MGT-015-08 (Primary) | Calcein AM | - | 130.0 | |

| MGT9-102-08 (Primary) | Calcein AM | 219.8 | - | |

| SMS-KCNR | BrdU | - | 34.0 |

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments conducted with Tolcapone.

Cell Viability Assessment: Calcein AM Assay

This assay determines the number of viable cells based on the conversion of non-fluorescent Calcein AM to fluorescent calcein by intracellular esterases in living cells.

Materials:

-

Calcein AM dye

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader (Excitation: ~485-490 nm, Emission: ~520-530 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: Treat cells with varying concentrations of Tolcapone (and a vehicle control, e.g., 0.2% DMSO) and incubate for the desired period (e.g., 48 hours).

-

Calcein AM Staining:

-

Prepare a working solution of Calcein AM (e.g., 2 µM) in PBS or HBSS.

-

Aspirate the culture medium containing Tolcapone.

-

Wash the cells once with PBS or HBSS.

-

Add 100 µL of the Calcein AM working solution to each well.

-

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified wavelengths.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Proliferation Assessment: BrdU Assay

This assay measures cell proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA of proliferating cells.

Materials:

-

BrdU Labeling Reagent

-

Fixing/Denaturing Solution

-

Anti-BrdU Antibody

-

HRP-conjugated Secondary Antibody

-

TMB Substrate

-

Stop Solution

-

Wash Buffer

-

96-well plates

-

Microplate reader (Absorbance: 450 nm)

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with Tolcapone as described in the Calcein AM assay protocol.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period optimized for the cell line (e.g., 2-24 hours) to allow for incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation:

-

Remove the culture medium.

-

Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

-

-

Immunodetection:

-

Wash the wells with Wash Buffer.

-

Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody, followed by a 1-hour incubation.

-

-

Signal Development:

-

Wash the wells.

-

Add TMB substrate and incubate until color develops (5-30 minutes).

-

Add Stop Solution to terminate the reaction.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation.

Mitochondrial Toxicity Assessment: Seahorse XF Mito Tox Assay

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function and identify drug-induced mitochondrial toxicity.

Materials:

-

Seahorse XF96 or similar extracellular flux analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial stressor compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

Protocol:

-

Cell Seeding: Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Compound Incubation: Treat cells with Tolcapone for the desired duration (e.g., 24 hours).

-

Assay Preparation:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the mitochondrial stressor compounds into the designated ports of the hydrated sensor cartridge.

-

-

Seahorse XF Analyzer Measurement:

-

Calibrate the sensor cartridge in the Seahorse XF analyzer.

-

Replace the calibrant plate with the cell plate.

-

Run the assay, which involves sequential injections of the mitochondrial stressors and real-time measurement of OCR.

-

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay

This assay quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

DCFH-DA

-

Anhydrous DMSO

-

Serum-free and phenol red-free cell culture medium

-

96-well black-walled plates

-

Fluorescence microplate reader (Excitation: ~485-495 nm, Emission: ~529-535 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well black-walled plate and allow them to adhere.

-

Compound Treatment: Treat cells with Tolcapone for the specified time.

-

DCFH-DA Loading:

-

Prepare a working solution of DCFH-DA (e.g., 20 µM) in serum-free, phenol red-free medium.

-

Remove the treatment medium and wash the cells with PBS.

-

Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

-

-

Wash: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Add PBS or phenol red-free medium to the wells and immediately measure the fluorescence intensity.

-

Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Signaling Pathways and Experimental Workflows

Tolcapone-Induced Apoptosis Signaling Pathway

Tolcapone has been shown to induce apoptosis in neuroblastoma cells through a mechanism involving the inhibition of COMT, leading to an increase in dopamine levels, which in turn elevates reactive oxygen species (ROS) and activates the caspase-3-mediated apoptotic cascade.

Caption: Tolcapone-induced apoptotic pathway.

Experimental Workflow: In-Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in-vitro cytotoxicity of Tolcapone using cell-based assays.

References

Tolcapone D7: A Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for Tolcapone D7, a deuterated analog of Tolcapone. As specific safety data for this compound is limited, the information herein is largely extrapolated from the well-established data of its parent compound, Tolcapone. The deuterated form is not expected to exhibit significantly different chemical reactivity or toxicity profiles in a laboratory setting; however, it is crucial to handle all chemical substances with care and follow established laboratory safety protocols. Deuterated compounds are stable, non-radioactive isotopes.[1]

Introduction

This compound is a deuterated form of Tolcapone, a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT).[2][3] Tolcapone is used in the management of Parkinson's disease.[2] The incorporation of deuterium (D), a stable isotope of hydrogen, makes this compound a valuable tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium can alter a molecule's metabolic fate due to the kinetic isotope effect, which can lead to a longer drug half-life and reduced formation of toxic metabolites.[4] This guide provides essential information on the safe handling, storage, and disposal of this compound for research personnel.

Hazard Identification and Classification

GHS Classification (based on Tolcapone):

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 5 |

| Carcinogenicity | Category 2 |

| Reproductive Toxicity | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 2 |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |

Signal Word: Warning

Hazard Statements:

-

H303: May be harmful if swallowed.

-

H351: Suspected of causing cancer.

-

H361: Suspected of damaging fertility or the unborn child.

-

H371: May cause damage to organs.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H400: Very toxic to aquatic life.

Toxicological Information

The primary toxicological concern with Tolcapone is hepatotoxicity. Cases of severe liver injury have been reported with the use of Tolcapone. The mechanism is thought to be related to the uncoupling of oxidative phosphorylation in mitochondria and the formation of reactive metabolites.

Key Toxicological Data (for Tolcapone):

| Parameter | Value | Species |

| LD50 (Oral) | >2000 mg/kg | Rat |

| Primary Target Organ | Liver | Human |

Researchers handling this compound should be aware of the potential for liver toxicity and take appropriate precautions.

Safety and Handling Guidelines

Due to the potential hazards, especially hepatotoxicity, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat or other protective clothing is required.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.

General Hygiene Measures

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage and Stability

Proper storage is crucial to maintain the integrity of deuterated compounds.

| Parameter | Recommendation |

| Temperature | Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended. |

| Light | Protect from light by storing in an amber vial or other light-proof container. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent isotopic exchange with atmospheric moisture. |

| Container | Use tightly sealed containers. Single-use ampoules are ideal to minimize contamination. |

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Tolcapone in biological samples.

Sample Preparation for LC-MS Analysis (General Protocol)

-

Spiking: A known amount of this compound (internal standard) is added to the biological sample (e.g., plasma, urine).

-

Extraction: The analyte (Tolcapone) and the internal standard (this compound) are extracted from the biological matrix using a suitable technique, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS system.

-

Analysis: The reconstituted sample is injected into the LC-MS system for analysis. The ratio of the peak area of Tolcapone to that of this compound is used to quantify the concentration of Tolcapone in the original sample.

Signaling and Metabolic Pathways

Mechanism of Action of Tolcapone

Tolcapone is a selective inhibitor of Catechol-O-Methyltransferase (COMT), an enzyme involved in the degradation of catecholamines, including dopamine. In the context of Parkinson's disease treatment, Tolcapone is co-administered with Levodopa. By inhibiting COMT, Tolcapone prevents the peripheral breakdown of Levodopa, thereby increasing its bioavailability in the brain where it is converted to dopamine.

Caption: Mechanism of action of Tolcapone.

Metabolic Pathways of Tolcapone

The metabolism of Tolcapone is extensive, with the primary pathway being glucuronidation. Other metabolic routes include methylation by COMT, hydroxylation, and reduction of the nitro group. The formation of reactive quinone-imine species from the amine metabolites is hypothesized to contribute to its hepatotoxicity.

Caption: Metabolic pathways of Tolcapone.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations for chemical waste. It is classified as very toxic to aquatic life, so release to the environment must be avoided.

Conclusion

This compound is a valuable research tool, but it must be handled with care due to the known hepatotoxicity of its parent compound. By adhering to the safety and handling guidelines outlined in this document, researchers can minimize their risk of exposure and ensure the integrity of their experiments. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

Methodological & Application

Revolutionizing Bioanalysis: Tolcapone-d7 as a Robust Internal Standard for LC-MS/MS Quantification

In the landscape of pharmacokinetic and drug metabolism studies, the precision and accuracy of analytical methods are paramount. For the quantification of Tolcapone, a potent catechol-O-methyltransferase (COMT) inhibitor, the use of a stable isotope-labeled internal standard is crucial for reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This application note details a comprehensive protocol for the use of Tolcapone-d7 as an internal standard, ensuring mitigation of matrix effects and enhancing the robustness of the bioanalytical method.

Tolcapone is a widely used therapeutic agent in the management of Parkinson's disease, and its accurate quantification in biological matrices is essential for clinical and preclinical research. The stable isotope-labeled analogue, Tolcapone-d7, serves as an ideal internal standard due to its near-identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and ionization, thereby correcting for variability.

Quantitative Data Summary

The following tables summarize the key parameters for an LC-MS/MS method utilizing Tolcapone-d7 as an internal standard. These values are derived from established methodologies and principles of mass spectrometry.

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Tolcapone | 274.2 | 183.1 | ESI- |

| Tolcapone-d7 | 281.2 | 190.1 | ESI- |

Table 2: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Run Time | ~5 minutes |

Experimental Protocols

Detailed methodologies for sample preparation and LC-MS/MS analysis are provided below. These protocols are designed to be adaptable to various biological matrices such as plasma and urine.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and cost-effective method for the extraction of Tolcapone and its internal standard from biological matrices.[1][2]

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, urine).

-

Internal Standard Spiking: Add 10 µL of Tolcapone-d7 working solution (e.g., 1 µg/mL in methanol) to each sample, standard, and quality control.

-

Protein Precipitation & Extraction: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of tert-butyl methyl ether and ethyl acetate 70:30, v/v).

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Solid-phase extraction offers a higher degree of sample cleanup and can be advantageous for complex matrices.

-

Sample Aliquoting and Spiking: To 100 µL of the biological sample, add 10 µL of Tolcapone-d7 working solution.

-

Sample Pre-treatment: Acidify the sample by adding 100 µL of 2% formic acid in water.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and Transfer: Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis Protocol

-

System Equilibration: Equilibrate the LC system with the initial mobile phase composition for at least 15 minutes.

-

Injection: Inject 10 µL of the prepared sample.

-

Chromatographic Separation: Perform a gradient elution as described in Table 2. A typical gradient might start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

-

Mass Spectrometric Detection: The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode. Monitor the multiple reaction monitoring (MRM) transitions for Tolcapone and Tolcapone-d7 as specified in Table 1.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this application note.

References

Application Notes: Quantitative Analysis of Tolcapone in Plasma using Tolcapone D7 by LC-MS/MS

Introduction

Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT) used as an adjunct therapy in the management of Parkinson's disease. It enhances the bioavailability of levodopa, a primary treatment for Parkinson's, by reducing its peripheral metabolism. Monitoring the plasma concentrations of Tolcapone is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tolcapone in human plasma, utilizing its deuterated analog, Tolcapone D7, as an internal standard to ensure high accuracy and precision.

Principle

The method employs a simple and efficient liquid-liquid extraction (LLE) technique for the isolation of Tolcapone and the internal standard (IS), this compound, from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column under gradient conditions, followed by detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The use of a stable isotope-labeled internal standard, this compound, compensates for potential matrix effects and variations in sample processing and instrument response, leading to reliable quantification.

Instrumentation and Materials

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Reagents and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Ammonium phosphate, Water (deionized or HPLC grade), Human plasma (drug-free), Tolcapone reference standard, and this compound internal standard.

Experimental Protocols

1. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tolcapone and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Tolcapone stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards at concentrations ranging from 10 to 5000 ng/mL.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

-

Spiked Plasma Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples.

2. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a clean microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for the blank matrix) and vortex briefly.

-

Add 1 mL of ethyl acetate as the extraction solvent.

-

Vortex the tubes for 5 minutes to ensure thorough mixing.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new set of clean tubes.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (initial conditions) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-1 min: 30% B

-

1-5 min: 30% to 90% B

-

5-6 min: 90% B

-

6-6.5 min: 90% to 30% B

-

6.5-8 min: 30% B (re-equilibration)

-

-

-

Mass Spectrometry:

Quantitative Data Summary

The following table summarizes the typical validation parameters for the quantitative analysis of Tolcapone in plasma.

| Parameter | Result |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (% RSD) | < 15% (< 20% for LLOQ) |

| Recovery | > 85% |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

Experimental Workflow Visualization

Caption: Workflow for Tolcapone analysis in plasma.

Signaling Pathway (Not Applicable)

The analysis of Tolcapone in plasma is a bioanalytical procedure and does not directly involve a biological signaling pathway in the context of the experimental method itself. The mechanism of action of Tolcapone involves the inhibition of the COMT enzyme, which is part of the dopamine metabolic pathway. However, a diagram of this pathway is outside the scope of this specific analytical protocol.

References

Application Notes and Protocols for the Use of Tolcapone-D7 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of levodopa, a primary treatment for Parkinson's disease. By inhibiting COMT, tolcapone increases the bioavailability and prolongs the plasma half-life of levodopa, leading to more stable plasma concentrations and improved motor response in patients.

Accurate quantification of tolcapone in biological matrices is crucial for pharmacokinetic (PK) studies, which are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. The use of a stable isotope-labeled internal standard (SIL-IS), such as Tolcapone-d7, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for the correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision.

These application notes provide a detailed protocol for the use of Tolcapone-d7 as an internal standard in pharmacokinetic studies of tolcapone. Included are methodologies for sample preparation, LC-MS/MS analysis, and data interpretation, as well as representative pharmacokinetic data.

Data Presentation

The following tables summarize key parameters for a typical pharmacokinetic study of tolcapone and the LC-MS/MS method for its quantification using Tolcapone-d7.

Table 1: Representative Pharmacokinetic Parameters of Tolcapone in Healthy Adults Following a Single Oral Dose

| Parameter | Value | Reference |

| Dose | 200 mg | [1][2] |

| Tmax (Time to Peak Concentration) | ~2 hours | [1] |

| Cmax (Peak Plasma Concentration) | 6 - 7 µg/mL | [3] |

| AUC (Area Under the Curve) | 24 - 27 µg·h/mL | [3] |

| Elimination Half-life (t½) | 2 - 3 hours | |

| Absolute Bioavailability | ~65% |

Table 2: LC-MS/MS Parameters for the Quantification of Tolcapone and Tolcapone-d7

| Parameter | Tolcapone | Tolcapone-d7 (Internal Standard) |

| Precursor Ion (m/z) | 274.2 | 281.2 (estimated) |

| Product Ion (m/z) | 183.1 | 183.1 (estimated) |

| Collision Energy (eV) | To be optimized | To be optimized |

| Dwell Time (ms) | To be optimized | To be optimized |

Note: The MRM transitions for Tolcapone-d7 are estimated based on a stable d7 labeling on the tolyl ring, which is a common synthetic route. The exact mass and fragmentation pattern should be confirmed experimentally.

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Stock Solutions (1 mg/mL):

-

Tolcapone Stock Solution: Accurately weigh 10 mg of tolcapone standard and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

-

Tolcapone-d7 Stock Solution: Accurately weigh 10 mg of Tolcapone-d7 and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL. Store stock solutions at -20°C.

1.2. Working Solutions:

-

Tolcapone Working Solutions: Prepare a series of working solutions for calibration standards (CS) and quality control (QC) samples by serially diluting the tolcapone stock solution with a 50:50 mixture of acetonitrile and water. Suggested concentration ranges for CS and QC working solutions are 10 ng/mL to 5000 ng/mL.

-

Tolcapone-d7 Working Solution (Internal Standard): Dilute the Tolcapone-d7 stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards (CS): Spike 95 µL of blank plasma with 5 µL of the appropriate tolcapone working solution to prepare a series of calibration standards. A typical calibration curve might include concentrations of 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low (e.g., 1.5 ng/mL), medium (e.g., 75 ng/mL), and high (e.g., 400 ng/mL).

Sample Preparation from Plasma

This protocol utilizes protein precipitation for the extraction of tolcapone and Tolcapone-d7 from plasma samples.

-

To 100 µL of plasma sample (unknown, CS, or QC), add 10 µL of the Tolcapone-d7 working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

4.1. Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 20% B

-

3.1-4.0 min: 20% B (re-equilibration)

-

-

Column Temperature: 40°C.

4.2. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: See Table 2. Instrument-specific parameters such as collision energy, declustering potential, and cell exit potential should be optimized for maximum signal intensity.

Visualizations

Tolcapone Metabolism Signaling Pathway

Caption: Major metabolic pathways of Tolcapone.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for the bioanalysis of Tolcapone.

Logical Relationship of Key Components

Caption: Role of Tolcapone-d7 in pharmacokinetic studies.

References

Development of a Bioanalytical Method for the Quantification of Tolcapone in Human Plasma using Tolcapone-d7 as an Internal Standard

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolcapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, used as an adjunct to levodopa/carbidopa therapy in patients with Parkinson's disease. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document outlines a detailed protocol for the development and validation of a sensitive and robust bioanalytical method for the quantification of Tolcapone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Tolcapone-d7, to ensure high accuracy and precision.

Experimental

Materials and Reagents

-

Tolcapone (Reference Standard)

-

Tolcapone-d7 (Internal Standard)

-

Human Plasma (K2-EDTA)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure)

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Method Development

Mass Spectrometry

The mass spectrometer was operated in negative ion electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Tolcapone and Tolcapone-d7 were optimized by infusing standard solutions into the mass spectrometer. The most abundant and stable fragment ions were selected for quantification and qualification.

Table 1: Optimized Mass Spectrometry Parameters

| Parameter | Tolcapone | Tolcapone-d7 |

| Precursor Ion (Q1) (m/z) | 272.1 | 279.1 |

| Product Ion (Q3) (m/z) | 226.1 | 233.1 |

| Declustering Potential (DP) (V) | -60 | -60 |

| Collision Energy (CE) (eV) | -25 | -25 |

| Entrance Potential (EP) (V) | -10 | -10 |

| Collision Cell Exit Potential (CXP) (V) | -12 | -12 |

Note: The MRM transition for non-deuterated Tolcapone when used as an internal standard in a separate study was m/z 274.20 to 183.10 in positive ion mode; however, for this method, negative ion mode is proposed for optimal sensitivity of the analyte.[1]

Chromatography

A reverse-phase chromatographic method was developed to achieve efficient separation of Tolcapone and its internal standard from endogenous plasma components.

Table 2: Chromatographic Conditions

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.0 | |

| 2.5 | |

| 2.6 | |

| 4.0 |

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tolcapone and Tolcapone-d7 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Tolcapone primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Tolcapone-d7 primary stock solution with 50:50 (v/v) acetonitrile:water.

-

Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC) by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation: Protein Precipitation (PPT)

This protocol is designed for high-throughput analysis and simplicity.

Caption: Protein Precipitation Sample Preparation Workflow.

Method Validation

The developed method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA.

Table 3: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity & Specificity | Analysis of at least six different lots of blank plasma to check for interferences at the retention times of the analyte and IS. | No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS). |

| Linearity | A calibration curve with at least six non-zero standards. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | Analysis of QC samples at LLOQ, LQC, MQC, and HQC levels in replicate (n=6) on three different days. | Mean accuracy within ±15% (±20% for LLOQ) of the nominal concentration. Precision (%CV) ≤15% (≤20% for LLOQ). |

| Recovery | Comparison of the analyte peak area from extracted samples to that of post-extraction spiked samples at three QC levels. | Consistent and reproducible recovery. |

| Matrix Effect | Comparison of the analyte peak area in post-extraction spiked samples to that of neat solutions at three QC levels. | Consistent and reproducible matrix effect. |

| Stability | Evaluation of analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage). | Mean concentration within ±15% of the nominal concentration. |

Data Analysis

Data acquisition and processing will be performed using the instrument's software (e.g., SCIEX Analyst®). The concentration of Tolcapone in unknown samples will be determined by interpolating the peak area ratio (Tolcapone/Tolcapone-d7) against the calibration curve using a weighted (1/x²) linear regression model.

Signaling Pathway Context (Illustrative)